molecular formula C14H16F3NO B2551811 N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide CAS No. 2361793-10-2

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide

Cat. No. B2551811
CAS RN: 2361793-10-2
M. Wt: 271.283
InChI Key: WSAMSILAHWGYCH-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide, also known as MTFEPA, is a synthetic compound that has been widely used in scientific research. MTFEPA belongs to the family of α,β-unsaturated amides and has been found to have various biochemical and physiological effects.

Mechanism Of Action

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide works by binding to the active site of HDACs, thereby preventing them from removing acetyl groups from histones. This results in an increase in the acetylation of histones, which in turn leads to changes in gene expression and cell differentiation. N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has also been found to inhibit the activity of other enzymes and proteins, such as the proteasome and the nuclear factor kappa B (NF-κB), which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been found to be cytotoxic at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for the research on N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide, which could have potential applications in the treatment of cancer and other diseases. Another area of interest is the investigation of the role of HDACs in various cellular processes, and the development of new inhibitors that can selectively target these enzymes. Finally, further research is needed to understand the mechanism of action of N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide and its potential side effects, in order to optimize its use in scientific research.

Synthesis Methods

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with trifluoroacetic acid, followed by the reaction of the resulting product with ethylamine and acetic anhydride. The final step involves the reaction of the product with acryloyl chloride to yield N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide.

Scientific Research Applications

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be particularly effective in inhibiting the activity of histone deacetylases (HDACs), which play a key role in gene expression and cell differentiation. N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c1-3-13(19)18(10-14(15,16)17)9-8-12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAMSILAHWGYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN(CC(F)(F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide

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